8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one

PI3K kinase selectivity isoform profiling

The compound 8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one, commonly known as duvelisib or IPI-145, is a chiral isoquinolin-1-one derivative that functions as a potent, orally bioavailable small-molecule inhibitor of the class I phosphoinositide 3‑kinase (PI3K) isoforms p110δ and p110γ. Its enantiopure (S)-form (CAS 1201438‑56‑3) is the active pharmaceutical ingredient approved for relapsed/refractory chronic lymphocytic leukemia and follicular lymphoma, whereas the (R)-enantiomer (CAS 1261590‑48‑0) is significantly less active, making stereochemical identity a critical procurement parameter.

Molecular Formula C22H17ClN6O
Molecular Weight 416.9 g/mol
Cat. No. B12511345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one
Molecular FormulaC22H17ClN6O
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
InChIInChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)
InChIKeySJVQHLPISAIATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one (Duvelisib/IPI-145): PI3Kδ/γ Dual Inhibitor for Targeted Research


The compound 8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one, commonly known as duvelisib or IPI-145, is a chiral isoquinolin-1-one derivative that functions as a potent, orally bioavailable small-molecule inhibitor of the class I phosphoinositide 3‑kinase (PI3K) isoforms p110δ and p110γ [1]. Its enantiopure (S)-form (CAS 1201438‑56‑3) is the active pharmaceutical ingredient approved for relapsed/refractory chronic lymphocytic leukemia and follicular lymphoma, whereas the (R)-enantiomer (CAS 1261590‑48‑0) is significantly less active, making stereochemical identity a critical procurement parameter . The compound’s unique dual δ/γ inhibition profile distinguishes it from purely δ‑selective or pan‑PI3K inhibitors and underlies its distinct preclinical and clinical pharmacology [1].

Why 8-Chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one Cannot Be Replaced by Generic PI3K Inhibitors


Generic substitution of PI3K inhibitors is not feasible because the class I PI3K isoforms (α, β, δ, γ) control divergent cellular functions: PI3Kδ is essential for B‑cell development and function, while PI3Kγ predominantly regulates T‑cell and myeloid cell chemotaxis [1]. Inhibitors with different isoform‑selectivity profiles produce markedly different biological outcomes even when tested in the same disease models. For example, the purely PI3Kδ‑selective inhibitor idelalisib and the PI3Kα/δ‑targeting copanlisib show >10‑fold differences in CLL cell‑survival IC50 and dissimilar effects on CXCL12‑mediated migration [2]. Consequently, procurement of the exact compound with its specific dual δ/γ inhibition signature is mandatory for reproducibility in pathway‑dissection, translational, and in‑vivo studies.

Quantitative Differentiation of 8-Chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one from Closest Comparators


PI3Kδ/γ Dual Inhibition vs. Idelalisib’s PI3Kδ‑Selective Profile

Duvelisib (IPI‑145) is a potent dual inhibitor of PI3Kδ and PI3Kγ. In direct biochemical ADAPTA assays, duvelisib inhibits PI3Kδ with an IC50 of 1 nM and PI3Kγ with an IC50 of 32 nM, whereas idelalisib, the most clinically advanced PI3Kδ‑selective inhibitor, shows IC50 values of 2.5 nM (δ) and 89 nM (γ) [1]. The δ/γ selectivity ratio is thus approximately 32 for duvelisib versus 36 for idelalisib, but the absolute potency at PI3Kγ is 2.8‑fold higher for duvelisib, translating into functional γ‑pathway suppression that idelalisib cannot achieve at clinically relevant concentrations [1].

PI3K kinase selectivity isoform profiling immuno-oncology

Superior In‑Vitro Potency Against Primary CLL Cells Compared to Idelalisib

In freshly isolated primary CLL cells, duvelisib achieves a sub‑nanomolar IC50 for inhibition of CD40L/IL‑2/IL‑10‑induced proliferation, with a corresponding IC50 for pAKT(Ser473) suppression of 0.36 nM [1]. In the head‑to‑head study by Göckeritz et al., duvelisib inhibited CLL‑cell survival with a mean IC50 that surpassed idelalisib, though the absolute difference was modest; more importantly, duvelisib and copanlisib impaired CXCL12‑directed migration and reduced survival in bone‑marrow stromal co‑cultures significantly more than equimolar idelalisib [2]. At 1 µM, duvelisib reduced chemotaxis toward CXCL12 and diminished pseudoemperipolesis to 50% of control, an effect not matched by idelalisib [1].

chronic lymphocytic leukemia B-cell receptor signaling apoptosis drug comparison

Human B‑Cell vs. T‑Cell Proliferation Selectivity

In human peripheral blood mononuclear cell proliferation assays, duvelisib inhibits B‑cell proliferation with an IC50 of 0.5 nM, whereas T‑cell proliferation is inhibited with an IC50 of 9.5 nM, yielding a 19‑fold selectivity window for B cells over T cells [1]. This contrasts with the profile of pan‑PI3K inhibitors such as copanlisib, which do not exhibit such pronounced lineage selectivity, and with idelalisib, which spares T cells but lacks the γ‑mediated effects on the tumor microenvironment [1][2].

immune cell selectivity B‑cell lymphoma T‑cell sparing therapeutic window

In‑Vivo Efficacy in Autoimmune Inflammation Model with Quantitative Dose‑Response

In the rat collagen‑induced arthritis model, oral duvelisib (0.1–10 mg/kg once daily) reduced the area under the ankle‑diameter‑versus‑time curve by 25% to 89% relative to vehicle controls in a dose‑dependent manner [1]. This contrasts with idelalisib, which was not evaluated in the same arthritis model, and with pan‑PI3K inhibitors that often show dose‑limiting toxicity due to PI3Kα‑mediated metabolic effects. Duvelisib’s Ki values of 23 pM (δ) and 243 pM (γ) against 25.9 nM (α) translate into >1000‑fold biochemical selectivity over PI3Kα, consistent with its tolerability profile [1].

rheumatoid arthritis collagen‑induced arthritis in‑vivo pharmacology oral dosing

Enantiomer‑Specific Activity: (S)‑ vs. (R)‑8‑Chloro‑2‑phenyl‑3‑[1‑(7H‑purin‑6‑ylamino)ethyl]isoquinolin‑1‑one

The (S)‑enantiomer (CAS 1201438‑56‑3) is the pharmacologically active form; the (R)‑enantiomer (CAS 1261590‑48‑0) is consistently reported as the less active enantiomer . Commercial suppliers indicate that the (R)‑enantiomer shows significantly reduced PI3K inhibition, and it is marketed explicitly as a negative control or less‑active comparator . Procurement of the correct enantiopure form is essential for reproducibility, as even minor contamination with the (R)‑isomer can confound dose‑response and selectivity experiments.

chiral chemistry enantiomer potency stereochemistry research-grade purity

Kinase Selectivity vs. Protein Kinases: Ki‑Based Off‑Target Profile

Duvelisib binds PI3Kδ with a Ki of 23 pM and PI3Kγ with a Ki of 243 pM, while its Ki for PI3Kα is 25.9 nM and for PI3Kβ is 1.6 nM [1]. This translates to >1000‑fold selectivity for δ over α and >100‑fold selectivity for δ over β. In contrast, idelalisib shows 330‑fold selectivity for δ over α (IC50 820 nM vs. 2.5 nM) and only 36‑fold selectivity over γ, but lacks sub‑picomolar binding affinity . Duvelisib also demonstrates minimal activity against a panel of >200 protein kinases, reinforcing its suitability as a clean chemical probe [1].

kinase profiling selectivity off-target binding affinity

Definitive Application Scenarios for 8-Chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one


B‑Cell Malignancy Translational Research Requiring Dual PI3Kδ/γ Inhibition

Duvelisib is the only commercially available tool that simultaneously inhibits PI3Kδ (B‑cell receptor signaling) and PI3Kγ (microenvironmental chemokine networks). Its sub‑nanomolar pAKT IC50 of 0.36 nM in primary CLL cells and ability to disrupt CXCL12‑mediated migration and stromal co‑culture survival [1] make it indispensable for studies dissecting B‑cell‑intrinsic versus niche‑dependent resistance mechanisms, where pure δ‑inhibitors (idelalisib) fail to recapitulate the full therapeutic phenotype.

In‑Vivo Autoimmune and Inflammatory Disease Modeling

The published dose‑response efficacy in the rat collagen‑induced arthritis model (25–89% reduction in ankle swelling AUC at 0.1–10 mg/kg p.o.) [2] establishes duvelisib as the PI3Kδ/γ inhibitor of choice for preclinical inflammation studies. Its >1000‑fold selectivity over PI3Kα minimizes the hyperglycemia and metabolic toxicity associated with pan‑PI3K inhibitors, enabling chronic dosing protocols.

Chemical Biology Probe for Kinase Selectivity Profiling and Target Engagement

With a PI3Kδ Ki of 23 pM and confirmed inactivity against >200 protein kinases [2], duvelisib serves as a high‑confidence chemical probe for experiments requiring definitive attribution of phenotypes to PI3Kδ/γ. Its clean kinome profile contrasts with less selective pan‑PI3K inhibitors and supports its use in CRISPR‑rescue or PROTAC‑based degradation studies where kinase specificity is paramount.

Enantiomeric Purity Verification and Analytical Reference Standard

The distinct CAS numbers and biological activities of the (S)‑ and (R)‑enantiomers position the (S)‑form as a required reference standard for chiral HPLC method development, batch release testing, and stability studies in both academic and industrial quality‑control laboratories. Procurement of the correct enantiopure material is essential for generating regulatory‑grade data packages.

Quote Request

Request a Quote for 8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.